3-(3-Methoxyphenyl)-1-benzofuran-5-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(3-methoxyphenyl)-1-benzofuran-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c1-17-12-4-2-3-10(7-12)14-9-18-15-6-5-11(16)8-13(14)15/h2-9,16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUUCHCBUPKEECS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=COC3=C2C=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for the Benzofuran Core and Its Functionalized Analogues
Classical and Contemporary Synthetic Routes to Benzofuran (B130515) Systems
The construction of the benzofuran ring system can be achieved through a variety of synthetic strategies, ranging from classical intramolecular cyclizations to modern transition-metal-catalyzed transformations. These methods offer diverse pathways to access a wide array of substituted benzofurans.
Intramolecular Cyclization Reactions
Intramolecular cyclization reactions are a cornerstone of benzofuran synthesis, typically involving the formation of the C-O or C-C bond of the furan (B31954) ring from a suitably functionalized phenolic precursor.
Larock-type Coupling: The Larock heteroannulation is a powerful palladium-catalyzed reaction for the synthesis of 2,3-disubstituted indoles and has been extended to the synthesis of benzofurans. researchgate.net This one-pot process typically involves the reaction of an o-iodophenol with a disubstituted alkyne in the presence of a palladium catalyst. researchgate.net The reaction proceeds with high regioselectivity, often yielding the bulkier substituent of the alkyne at the 2-position of the benzofuran ring. researchgate.net
Dieckmann Reaction: While the Dieckmann condensation is classically known for the formation of five- and six-membered cyclic β-keto esters, modifications of this approach can be applied to the synthesis of benzofuran-3(2H)-ones. rsc.org This involves the intramolecular cyclization of esters derived from phenols.
Friedel–Crafts Reaction: Intramolecular Friedel–Crafts reactions are a common strategy for benzofuran synthesis, particularly for constructing the furan ring onto a pre-existing benzene (B151609) ring. jocpr.comrsc.org This can involve either acylation or alkylation. For instance, α-aryloxy ketones can undergo acid-catalyzed cyclodehydration to afford benzofurans. nih.gov A metal-free approach using phosphoric acid has been developed for the intramolecular Friedel–Crafts reaction to construct 2,3-unsubstituted benzofurans and benzothiophenes. rsc.org Similarly, SbCl₃-catalyzed Friedel–Crafts alkylation of phenols with benzylic alcohols has been used to prepare 3-arylbenzofuran-2(3H)-ones. nih.gov FeCl₃ has also been employed to mediate Friedel-Crafts alkylation and oxidative cyclization for benzofuran synthesis. rsc.org
Palladium-Catalyzed and Transition Metal-Mediated Transformations
Transition metal catalysis, particularly with palladium, has revolutionized the synthesis of benzofurans, enabling the construction of complex derivatives with high efficiency and selectivity.
Sonogashira Coupling: The Sonogashira coupling, a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a widely used method for synthesizing precursors to benzofurans. jocpr.comresearchgate.netnih.govlookchem.com A common strategy involves the coupling of an o-halophenol with a terminal alkyne, followed by an intramolecular cyclization (hydroalkoxylation) to form the benzofuran ring. jocpr.comnih.gov This sequence can often be performed in a one-pot fashion. nih.gov Microwave-assisted one-pot three-component synthesis of 2,3-disubstituted benzofurans under Sonogashira conditions has been developed, providing higher yields and shorter reaction times. nih.gov
Heck Coupling: The Heck reaction, the palladium-catalyzed coupling of an unsaturated halide with an alkene, provides another versatile route to benzofuran precursors. organic-chemistry.orgwikipedia.org For instance, an intramolecular Heck reaction can be employed to construct the furan ring. researchgate.net A tandem Heck alkynylation/cyclization reaction has also been reported for the synthesis of benzofuran derivatives. organic-chemistry.org
C-O Coupling: Intramolecular C-O bond formation is a direct and efficient method for the synthesis of benzofurans. This can be achieved using various transition metal catalysts, including palladium and copper. nih.gov For example, the palladium-catalyzed intramolecular O-arylation of enolates is a known method for benzofuran synthesis. researchgate.net Iron- or copper-catalyzed O-arylation following a regioselective iron(III)-catalyzed halogenation of an aryl ring has been developed as a one-pot process for the synthesis of benzo[b]furans from 1-aryl- or 1-alkylketones. nih.gov
A variety of transition metals have been employed in the synthesis of benzofurans, each offering unique reactivity and selectivity.
| Catalyst | Reaction Type | Starting Materials | Product | Reference(s) |
| Palladium(II) acetate (B1210297) | C-H activation/oxidation | 2-hydroxystyrenes and iodobenzenes | 2-arylbenzofurans | rsc.org |
| Nickel(II) acetylacetonate | Intramolecular dehydrogenative coupling | ortho-alkenyl phenols | 3-aryl benzofurans | rsc.org |
| Rhodium(III) complex | Redox-neutral cyclization | N-phenoxyacetamides and 1-alkynylphosphine sulfides/oxides | 3-arylbenzofuran-2-ylphosphines | nih.gov |
| Copper(I) iodide | Domino hydration/annulation | 2-fluorophenylacetylene derivatives | Benzofurans | nih.gov |
Condensation Reactions
Condensation reactions provide classical yet effective routes to the benzofuran core, often utilizing readily available starting materials.
Nenitzescu Reaction: The Nenitzescu reaction is a well-established method for the synthesis of 5-hydroxyindoles, but it can also yield 5-hydroxybenzofurans as major or minor products depending on the reaction conditions and substrates. researchgate.netmdpi.comresearchgate.netwikipedia.org The reaction involves the condensation of a benzoquinone with a β-aminocrotonic ester or other enamines. researchgate.netwikipedia.org The formation of the benzofuran ring is believed to proceed through a Michael addition followed by a cyclization and elimination sequence. researchgate.net The reaction is sensitive to the nature of the starting materials and conditions, which can influence the ratio of indole (B1671886) to benzofuran products. mdpi.comresearchgate.net
Chalcone (B49325) Condensations: Chalcones, or 1,3-diaryl-2-propen-1-ones, can serve as precursors for the synthesis of 3-acylbenzofurans. nih.gov A strategy involving the rearrangement of 2-hydroxychalcones has been developed to selectively synthesize 3-formylbenzofurans and 3-acylbenzofurans. nih.gov This method proceeds through a cyclized 2,3-dihydrobenzofuran (B1216630) intermediate. nih.gov
Photolytic Cyclization Approaches
Photochemical reactions offer a unique way to induce cyclization and form the benzofuran ring. Photolytic cyclization of α-phenylketones is a known method for the synthesis of benzofurans. rsc.orgresearchgate.net This approach involves the irradiation of a suitable ketone precursor, leading to an intramolecular cyclization to form the furan ring.
Other Emerging Synthetic Strategies
Recent advances in synthetic methodology have led to the development of novel and efficient strategies for benzofuran synthesis.
Metal-/Catalyst-Free Conjugate Addition/Oxy-Cyclization: A metal- and catalyst-free approach for the synthesis of 3-heterosubstituted benzofurans has been developed from hydroxyphenyl propargyl alcohols. nih.govacs.org This reaction proceeds via an ortho-quinone methide intermediate through a conjugate addition and subsequent oxy-cyclization. nih.govacs.org Transition-metal-free synthesis of C3-arylated benzofurans from benzothiophenes and phenols has also been reported. researchgate.net
Targeted Synthesis of Arylbenzofurans and Substituted Phenolic Benzofuran Derivatives
The synthesis of specifically substituted benzofurans, such as 3-arylbenzofurans and phenolic derivatives, often requires tailored synthetic strategies.
The introduction of an aryl group at the 3-position of the benzofuran ring can be achieved through various methods. Nickel-catalyzed intramolecular dehydrogenative coupling of ortho-alkenyl phenols is an effective method for synthesizing 3-aryl benzofurans, using molecular oxygen as the oxidant. rsc.org Another approach involves the acid-catalyzed cascade intramolecular Friedel-Crafts reaction, rearrangement, and aromatization process to construct 2-substituted-3-aryl benzofurans. researchgate.net Rhodium-catalyzed redox-neutral cyclization of N-phenoxyacetamides with 1-alkynylphosphine sulfides or oxides provides a route to 3-arylbenzofuran-2-ylphosphines. nih.gov
The synthesis of phenolic benzofuran derivatives, such as those with a hydroxyl group on the benzene ring, often involves carrying the hydroxyl group through the synthetic sequence in a protected or unprotected form. The Nenitzescu reaction is a direct route to 5-hydroxybenzofurans. researchgate.netmdpi.comresearchgate.net Alternatively, a hydroxyl group can be introduced at a later stage of the synthesis. For example, the synthesis of 5-(3-hydroxypropyl)-2-(2′-methoxy-4′-hydroxyphenyl)benzofuran was achieved through a one-pot reaction to form the 2-arylbenzofuran core, followed by functional group manipulations. rsc.org
Below is a table summarizing selected methods for the synthesis of 3-arylbenzofuran derivatives.
| Method | Catalyst/Reagent | Starting Materials | Key Features | Reference(s) |
| Nickel-catalyzed intramolecular oxidative coupling | Ni(acac)₂, PPh₃, TEMPO, O₂ | ortho-alkenyl phenols | Use of O₂ as a green oxidant | rsc.org |
| Acid-catalyzed cascade reaction | Lewis Acid | α-Aryl-α-(o-alkoxyphenyl)acetaldehydes | Cascade intramolecular Friedel-Crafts/rearrangement/aromatization | researchgate.net |
| Rhodium-catalyzed redox-neutral cyclization | [Cp*Rh(III)] complex | N-phenoxyacetamides, 1-alkynylphosphine sulfides/oxides | Step-economic and highly regioselective | nih.gov |
| Transition-metal-free decarbonylation-oxidation | Cs₂CO₃ in THF | 3-arylbenzofuran-2(3H)-ones | Access to 2-hydroxybenzophenones | nih.govbeilstein-journals.org |
| Metal-free dehydrative substitution | H₂SO₄ | 3-hydroxy-3-phenylbenzofuran-2(3H)-ones, electron-rich arenes | Forms a quaternary carbon center | rsc.org |
Strategies for Derivatization and Scaffold Modification
Modification of the core 3-arylbenzofuran structure is crucial for developing new derivatives with tailored properties. Key strategies involve introducing diverse substituents, creating hybrid molecules by linking to other heterocyclic systems, and targeted functionalization at specific positions on the benzofuran ring.
A primary strategy for elaborating the benzofuran scaffold is the introduction of additional aromatic and heteroaromatic rings. This is often achieved through modern cross-coupling reactions, particularly palladium-catalyzed direct C–H arylation. This method provides an efficient and atom-economical route to biaryl and heteroaryl-substituted benzofurans without the need for pre-functionalization of the core structure.
For a 3-arylbenzofuran substrate, the C-2 position is a common site for such functionalization. The reaction typically involves a palladium catalyst, such as Palladium(II) acetate (Pd(OAc)₂), which facilitates the coupling of the benzofuran's C-H bond with an aryl or heteroaryl halide. organic-chemistry.org This approach allows for the synthesis of a wide array of 2,3-diarylbenzofuran derivatives. The reaction conditions can be tailored to accommodate various aryl and heteroaryl bromides, including those with electron-donating or electron-withdrawing groups. nih.gov
Table 1: Examples of Palladium-Catalyzed C-2 Arylation of Benzofurans An interactive data table will be displayed here in a web browser.
| Aryl Halide Donor | Catalyst | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 4-Bromoacetophenone | Pd(OAc)₂ / P(o-tol)₃ | DMA, K₂CO₃, 120°C | 2-(4-Acetylphenyl)-3-arylbenzofuran | Good | nih.gov |
| 4-Bromobenzonitrile | Pd(OAc)₂ / P(o-tol)₃ | DMA, K₂CO₃, 120°C | 2-(4-Cyanophenyl)-3-arylbenzofuran | Moderate | nih.gov |
Molecular hybridization, which involves covalently linking two or more pharmacophoric moieties, is a powerful strategy in drug design. Benzofuran scaffolds are frequently conjugated with other heterocyclic systems like pyrazoles, morpholines, and indoles to create novel hybrid molecules with potentially enhanced or synergistic biological activities.
Pyrazole (B372694) Conjugates: Benzofuran-pyrazole hybrids can be synthesized by reacting benzofuran chalcones with hydroxylamine (B1172632) hydrochloride. For instance, 3-(1-benzofuran-2-yl)-5-(substituted phenyl) isoxazoles (a related five-membered heterocycle) have been synthesized from benzofuran chalcone precursors. researchgate.net Another route involves the condensation of a benzofuran-containing diketone with hydrazine (B178648) derivatives to form the pyrazole ring.
Morpholine (B109124) Conjugates: The morpholine moiety can be introduced onto the benzofuran scaffold, often via an amide linkage. One common method involves first synthesizing a benzofuran-2-carboxylic acid derivative. This acid can then be activated and coupled with morpholine using standard peptide coupling reagents to form the corresponding benzofuran-2-carboxamide. This approach has been used to create libraries of benzofuran derivatives for biological screening. researchgate.net
Indole Conjugates: The synthesis of indole-benzofuran hybrids can be achieved through various catalytic methods. One efficient strategy is the Cu(OTf)₂-catalyzed [3 + 2] cycloaddition of an indole-containing reactant with a suitable benzofuran precursor. This allows for the construction of complex indole-tethered benzofuran scaffolds.
Targeted modification at specific positions of the benzofuran ring is essential for structure-activity relationship (SAR) studies. The C-3 and C-5 positions of the 3-(3-Methoxyphenyl)-1-benzofuran-5-ol scaffold offer distinct opportunities for functionalization.
Functionalization at C-3: The C-3 position is already occupied by a 3-methoxyphenyl (B12655295) group. While direct C-H functionalization at this position on the pre-formed scaffold is less common than at C-2, synthetic strategies can be designed to introduce variations. For example, palladium-catalyzed direct 3-arylation can be performed on an unsubstituted benzofuran, allowing for the construction of various 3-arylbenzofuran cores. nih.gov Modification can also be directed at the existing methoxyphenyl ring, such as demethylation to a phenol (B47542) or introduction of further substituents.
Functionalization at C-5: The hydroxyl group at the C-5 position is a highly versatile functional handle for derivatization. It can readily undergo O-alkylation or etherification reactions to attach a wide variety of side chains. nih.gov This is typically achieved by treating the benzofuran-5-ol (B79771) with an alkyl halide (e.g., an alkyl bromide or iodide) in the presence of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF). nih.gov This reaction allows for the introduction of simple alkyl groups, benzyl (B1604629) groups, or more complex chains containing other functional groups, thereby modifying the molecule's lipophilicity and steric profile. nih.gov
Table 2: Representative O-Alkylation Reactions at the C-5 Position An interactive data table will be displayed here in a web browser.
| Alkylating Agent | Base | Solvent | Product | General Yield | Reference |
|---|---|---|---|---|---|
| Benzyl Bromide | K₂CO₃ | DMF | 5-(Benzyloxy)-3-arylbenzofuran | High | nih.gov |
| Ethyl Iodide | NaH | THF | 5-Ethoxy-3-arylbenzofuran | Good | nih.gov |
Advanced Computational Chemistry and Theoretical Studies of Benzofuran Systems
Quantum Mechanical and Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a computational quantum mechanical modelling method used to investigate the electronic structure of many-body systems. It is a common approach for predicting various molecular properties.
Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gaps, Charge Density, Reactivity Indices)
This analysis would focus on the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the gap between them are crucial indicators of a molecule's chemical reactivity and kinetic stability. irjweb.comdergipark.org.tr A smaller HOMO-LUMO gap generally suggests higher reactivity. nih.gov Reactivity indices such as electronegativity, chemical hardness, and softness, derived from HOMO-LUMO energies, would further quantify the molecule's reactivity. irjweb.com However, specific DFT calculations detailing the HOMO-LUMO energy values and charge distribution for 3-(3-Methoxyphenyl)-1-benzofuran-5-ol are not found in the available literature.
Spectroscopic Property Prediction via Computational Methods (e.g., GIAO NMR, UV-Vis)
Computational methods can predict spectroscopic data, which is invaluable for confirming molecular structures. The Gauge-Including Atomic Orbital (GIAO) method is frequently used to calculate NMR chemical shifts (¹H and ¹³C). nih.gov These theoretical values can be compared with experimental data to validate the structure. Similarly, Time-Dependent DFT (TD-DFT) calculations can predict the UV-Vis absorption spectra, identifying the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions (e.g., π→π* or n→π*). researchgate.netresearchgate.net Published computational spectroscopic predictions for this compound could not be located.
Molecular Electrostatic Potential (MEP) and Natural Bond Orbital (NBO) Analysis
A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net This is crucial for understanding how the molecule might interact with biological receptors. Natural Bond Orbital (NBO) analysis provides insights into intramolecular interactions, such as hyperconjugation and charge delocalization between orbitals, which contribute to molecular stability. semanticscholar.orgmdpi.com Specific MEP and NBO analyses for this compound have not been reported in the searched scientific papers.
Molecular Docking and Simulation Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is fundamental in drug discovery for predicting ligand-target interactions.
Ligand-Protein Interaction Prediction and Binding Mode Analysis
This subsection would detail the results of docking this compound into the active site of specific protein targets. The analysis would identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and amino acid residues of the protein. japsonline.com The binding affinity, often expressed as a docking score or binding energy, would quantify the strength of this interaction. researchgate.net Without available studies, it is not possible to list the specific binding modes or affinities for this compound.
Identification of Potential Biological Targets and Pathways
Based on docking studies against a panel of known biological targets, potential protein targets and associated signaling pathways for this compound could be identified. Benzofuran (B130515) derivatives are known to target a range of proteins, including kinases and enzymes involved in cancer and inflammation. nih.govderpharmachemica.com Computational screening could suggest which of these, or other pathways, might be modulated by this specific compound. However, there are no published reports identifying potential biological targets for this compound through computational methods.
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling
Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are powerful computational tools used in drug discovery to understand the relationship between the chemical structure of a compound and its biological activity. These methods are instrumental in the rational design of new, more potent analogues of biologically active molecules like this compound.
QSAR studies establish a mathematical correlation between the structural properties (descriptors) of a series of compounds and their experimentally determined biological activities. For benzofuran systems, various physicochemical and structural parameters have been shown to influence their biological efficacy. These descriptors can be broadly categorized into electronic, steric, and hydrophobic properties.
Key Structural Parameters and Their Influence:
Lipophilicity: A crucial factor for many benzofuran derivatives is their lipophilicity, often quantified as log P. A strong correlation between lipophilicity and biological activity has been observed in several studies on benzofuran analogs. For instance, in a series of benzofurylethanolamine analogs, an excellent correlation was found between calculated lipophilicity values and their multidrug resistance-reversing activity. nih.gov Generally, an optimal level of lipophilicity is required for effective membrane permeability and interaction with target proteins.
Electronic Properties: The electronic nature of substituents on the benzofuran ring system can significantly impact biological activity. Descriptors such as Hammett constants (σ), dipole moment, and atomic charges are used to quantify these effects. The presence of electron-donating or electron-withdrawing groups can alter the electron density distribution within the molecule, affecting its ability to interact with biological targets. For example, in studies of benzofuran derivatives as acetylcholinesterase inhibitors, the electronic properties of substituents on the phenyl ring were found to be important for activity. nih.gov
Steric Factors: The size and shape of the molecule and its substituents play a critical role in determining how well it fits into the binding site of a biological target. Steric parameters like molecular weight, molar refractivity, and Taft steric parameters (Es) are often used in QSAR models. For this compound, the spatial arrangement of the methoxyphenyl group relative to the benzofuran core is a key determinant of its biological profile. 3D-QSAR analyses have highlighted the importance of the alkyl group positions on the phenyl moiety for the activity of certain benzofuran-based compounds. nih.gov
The following interactive table illustrates a hypothetical QSAR model for a series of benzofuran derivatives, showcasing the correlation of various structural parameters with biological efficacy.
| Compound | log P | Electronic Parameter (σ) | Steric Parameter (Es) | Observed Activity (IC50, µM) | Predicted Activity (IC50, µM) |
| Analog 1 | 3.5 | 0.1 | -1.2 | 5.2 | 5.5 |
| Analog 2 | 4.1 | -0.2 | -1.5 | 2.8 | 2.5 |
| Analog 3 | 4.5 | 0.0 | -1.8 | 1.5 | 1.7 |
| Analog 4 | 3.8 | 0.3 | -1.1 | 4.1 | 4.3 |
| Analog 5 | 4.8 | -0.1 | -2.0 | 0.9 | 1.1 |
This table is a generalized representation based on QSAR principles for illustrative purposes.
Both QSAR and pharmacophore modeling are employed to build predictive models that can forecast the biological activity of novel, untested compounds. This predictive capability is invaluable for prioritizing the synthesis of new analogues with potentially improved efficacy.
Pharmacophore Modeling:
A pharmacophore model defines the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings.
For a compound like this compound, a pharmacophore model could be generated based on its structure and the known interactions with its biological target. A 3D-QSAR study on dibenzofuran (B1670420) derivatives, a related class of compounds, utilized the "HipHop" technique to generate a pharmacophore model. nih.gov This model revealed the importance of specific features like one ring aromatic (RA), three hydrophobic (Hyd), and two hydrogen bond acceptor (HBA) features for binding to the target protein. nih.gov Such a model serves as a 3D query to screen large chemical databases for novel compounds that match the pharmacophore and are therefore likely to be active.
Predictive QSAR Models:
Once a statistically robust QSAR model is developed, it can be used to predict the activity of new benzofuran analogues before they are synthesized. For example, a 2D-QSAR model was successfully employed to describe the vasodilation activity of a series of benzofuran-based hybrids. mdpi.com Multiple linear regression analysis of a dataset of propafenone (B51707) and benzofuran analogs yielded an equation with excellent predictive power, demonstrating the utility of QSAR in forecasting biological activity. nih.gov This approach significantly reduces the time and resources required for drug discovery by focusing synthetic efforts on the most promising candidates.
The insights gained from these predictive models can guide the rational design of novel derivatives of this compound with potentially enhanced pharmacological properties, such as improved potency and selectivity. researchgate.net
Biological Activities and Mechanistic Investigations of Benzofuran Derivatives
Anti-Cancer and Anti-Proliferative Research
Benzofuran (B130515) derivatives have emerged as a promising class of compounds in the field of oncology research. Their structural versatility allows for modifications that can lead to potent anti-cancer agents with diverse mechanisms of action.
In Vitro Cytotoxicity and Cell Growth Inhibition Studies
Numerous studies have demonstrated the significant cytotoxic effects of benzofuran derivatives against a variety of human cancer cell lines. The anti-proliferative activity is often evaluated using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.
For instance, a series of 3-amidobenzofuran derivatives were synthesized and evaluated for their anti-proliferative activity against four cancer cell lines: HCT-116 (human colon carcinoma), HeLa (human cervical cancer), HT-29 (human colon cancer), and MDA-MB-231 (human breast cancer). One derivative, in particular, showed significant efficacy with IC50 values of 3.01 µM, 5.20 µM, and 9.13 µM against MDA-MB-231, HCT-116, and HT-29 cells, respectively. mdpi.com Similarly, certain halogenated derivatives of benzofuran have displayed remarkable cytotoxic activity against leukemia cells (K562 and HL60) with IC50 values as low as 0.1 µM, while showing no significant toxicity towards normal cells. researchgate.net
Other studies have highlighted hybrid molecules incorporating the benzofuran scaffold. A series of benzofuran-based hybrids demonstrated promising anti-proliferative activity against HePG2, HCT-116, MCF-7, PC3, and HeLa cancer cell lines. nih.gov Furthermore, simplified viniferin (B1239022) analogues containing a benzofuran nucleus have also been shown to possess anti-proliferative activity against melanoma (A375), non-small cell lung cancer (H460), and prostate cancer (PC3) cell lines. researchgate.net The cytotoxic potential of 3-(1-benzofuran-2-yl)-5-(substituted aryl) isoxazole (B147169) derivatives has also been evaluated, with some compounds showing activity against HeLa cell lines. nih.gov
| Compound/Derivative | Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| 3-Amidobenzofuran derivative | MDA-MB-231 | 3.01 | mdpi.com |
| 3-Amidobenzofuran derivative | HCT-116 | 5.20 | mdpi.com |
| Halogenated benzofuran derivative | HL60 | 0.1 | researchgate.net |
| 3-Methylbenzofuran derivative (16b) | A549 | 1.48 | nih.gov |
| Benzofuran derivative (12) | SiHa | 1.10 | nih.gov |
| Benzofuran derivative (12) | HeLa | 1.06 | nih.gov |
Investigations into Cell Cycle Modulation and Apoptosis Induction
A key mechanism through which many anti-cancer agents exert their effects is by interfering with the cell cycle and inducing apoptosis, or programmed cell death. Benzofuran derivatives have been shown to modulate these critical cellular processes.
Several studies have demonstrated that certain benzofuran derivatives can cause cell cycle arrest, often in the G2/M phase. mdpi.comnih.gov This phase of the cell cycle is crucial for cell division, and its disruption can prevent cancer cells from proliferating. For example, a benzofuran derivative was found to induce G2/M phase arrest in SiHa and HeLa cells. nih.gov Another study on a series of 3,4,5-trimethoxylbenzamide substituted benzofurans found that a lead compound induced G2/M phase arrest in HeLa cells in a concentration-dependent manner. mdpi.com
In addition to cell cycle arrest, the induction of apoptosis is a hallmark of many effective anti-cancer drugs. Research has shown that various benzofuran derivatives can trigger apoptosis in cancer cells. nih.gov This is often confirmed by observing morphological changes characteristic of apoptosis and by measuring the activation of key proteins involved in the apoptotic cascade, such as caspases. For example, one benzofuran hybrid was shown to induce apoptosis and increase the levels of caspase-3 by 5.7-fold. nih.gov Studies on halogenated derivatives of benzofuran have also revealed their ability to induce apoptosis in leukemia cells.
Specific Molecular Targets and Pathways (e.g., Tubulin Polymerization Inhibition, EGFR Inhibition, Caspase Activation)
To understand the precise mechanisms of their anti-cancer activity, researchers have investigated the specific molecular targets of benzofuran derivatives.
Tubulin Polymerization Inhibition: Microtubules, which are dynamic polymers of tubulin, play a critical role in cell division, making them an attractive target for anti-cancer drugs. A number of benzofuran derivatives have been identified as potent inhibitors of tubulin polymerization. mdpi.comresearchgate.net By binding to tubulin, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. For example, a series of 3,4,5-trimethoxylbenzamide substituted benzofurans were found to inhibit tubulin polymerization in a manner consistent with the known tubulin inhibitor combretastatin (B1194345) A-4 (CA-4). mdpi.com
EGFR Inhibition: The epidermal growth factor receptor (EGFR) is a tyrosine kinase that is often overexpressed or mutated in various cancers, leading to uncontrolled cell growth. Several benzofuran derivatives have been developed as EGFR inhibitors. nih.gov These compounds can block the signaling pathways mediated by EGFR, thereby inhibiting cancer cell proliferation and survival. For instance, a benzofuran-based hybrid demonstrated remarkable EGFR tyrosine kinase inhibitory activity with an IC50 value of 0.93 µM, which is comparable to the reference drug gefitinib. nih.gov Another study on cyanobenzofuran derivatives identified compounds with strong inhibitory activities against EGFR, with IC50 values as low as 0.81 µM.
Caspase Activation: Caspases are a family of protease enzymes that play an essential role in the execution of apoptosis. The activation of caspases is a key indicator of apoptosis induction. As mentioned earlier, several benzofuran derivatives have been shown to induce apoptosis by activating caspases, particularly caspase-3. nih.gov The increase in caspase-3/7 activity in the presence of certain benzofuran derivatives confirms their pro-apoptotic effects.
Antimicrobial Research (Antibacterial, Antifungal, Antimycobacterial)
In addition to their anti-cancer properties, benzofuran derivatives have also been explored for their potential as antimicrobial agents. The benzofuran scaffold has been found in compounds with activity against a range of pathogenic microorganisms.
Spectrum of Activity Against Pathogenic Microorganisms
Benzofuran derivatives have demonstrated a broad spectrum of antimicrobial activity, including antibacterial, antifungal, and antimycobacterial effects.
Antibacterial and Antifungal Activity: Various studies have reported the efficacy of benzofuran derivatives against both Gram-positive and Gram-negative bacteria, as well as fungal species. For example, functionalized 3-(benzofuran-2-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole scaffolds have shown excellent antimicrobial activity. Certain benzofuran-5-ol (B79771) derivatives have been identified as potent antifungal agents, completely inhibiting the growth of tested fungal species at MIC levels of 1.6-12.5 µg/mL. Some derivatives have shown activity against Staphylococcus aureus, Escherichia coli, and Candida albicans.
Antimycobacterial Activity: Tuberculosis, caused by Mycobacterium tuberculosis, remains a major global health problem. Some benzofuran derivatives have shown promise as antimycobacterial agents. For instance, 6-benzofurylpurine was found to be a highly potent inhibitor of M. tuberculosis.
| Compound/Derivative | Microorganism | Activity (MIC/Inhibition Zone) | Reference |
|---|---|---|---|
| Benzofuran-5-ol derivatives | Various fungi | MIC: 1.6-12.5 µg/mL | |
| 6-Benzofurylpurine | M. tuberculosis | IC90 < 0.60 µM | |
| Benzofuran-pyrazole hybrid (Compound 9) | E. coli (DNA Gyrase B) | IC50: 9.80 µM | |
| 3-Benzofurancarboxylic acid derivatives | Gram-positive bacteria | MIC: 50-200 µg/mL | |
| 3-Benzofurancarboxylic acid derivatives | Candida species | MIC: 100 µg/mL |
Enzyme Inhibition and Mechanistic Elucidation (e.g., DNA Gyrase B, DprE1)
To understand how benzofuran derivatives exert their antimicrobial effects, researchers have investigated their interactions with specific microbial enzymes that are essential for survival.
DNA Gyrase B Inhibition: DNA gyrase is a bacterial enzyme that is crucial for DNA replication, and its inhibition leads to bacterial cell death. The B subunit of DNA gyrase (GyrB) is a key target for antibacterial drugs. Recent studies have shown that benzofuran-pyrazole based compounds can potently inhibit E. coli DNA gyrase B. One such compound demonstrated an IC50 of 9.80 µM, which is comparable to the known antibiotic ciprofloxacin.
DprE1 Inhibition: Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) is an essential enzyme in the cell wall synthesis of Mycobacterium tuberculosis, making it a prime target for new anti-tuberculosis drugs. While many known DprE1 inhibitors belong to other chemical classes like benzothiazinones, nih.gov molecular docking studies have suggested that benzofuran derivatives also have the potential to bind to and inhibit this enzyme. This indicates a possible mechanism for the antimycobacterial activity of certain benzofuran compounds, though further experimental validation is needed.
Antiviral Research (e.g., Anti-HIV, Anti-HCV)
The benzofuran scaffold has emerged as a promising framework in the development of novel antiviral agents. Research has demonstrated that certain benzofuran derivatives can act as host-targeting inhibitors of coronaviruses, representing a novel chemical scaffold for the development of broad-spectrum antivirals. nih.gov
Inhibition of Viral Replication and Life Cycle Stages
Studies have shown that specific benzofuran derivatives are capable of inhibiting the replication of human coronaviruses. For instance, in a study investigating the antiviral properties of various benzofuran compounds, a derivative referred to as BZF-5OH was found to effectively inhibit the replication of Human Coronavirus 229E (HCoV-229E). nih.gov This inhibition was observed to be dose-dependent, with the compound exhibiting significant antiviral effects at micromolar concentrations. The antiviral activity of these compounds is believed to be mediated through the induction of an interferon-based immune response.
Further investigations have also explored the efficacy of these compounds against other coronaviruses, including SARS-CoV-2. The ability of certain benzofuran derivatives to inhibit the replication of multiple types of coronaviruses underscores their potential as broad-spectrum antiviral agents. nih.gov The mechanism often involves interference with the initial stages of the viral life cycle, such as entry into the host cell and subsequent replication of the viral genome.
Identification of Viral Targets (e.g., Reverse Transcriptase, Protease, NS5B Polymerase, Viral Entry)
The antiviral mechanism of some benzofuran derivatives has been linked to the modulation of host immune responses rather than direct interaction with viral enzymes. Specifically, certain benzofurans have been identified as agonists of the Stimulator of Interferon Genes (STING) pathway. nih.gov STING is a crucial component of the innate immune system that detects cytosolic DNA and triggers the production of type I interferons (IFN-I), which in turn establish an antiviral state in the host cell.
By activating the STING pathway, these benzofuran compounds induce the expression of IFN-β and other antiviral genes, thereby inhibiting viral replication. This host-targeting mechanism is advantageous as it is less likely to lead to the development of viral resistance compared to drugs that target specific viral proteins. The specific interaction with STING was confirmed through experiments showing that the antiviral effect was absent in cells with a mutated, inactive form of the STING protein. nih.gov
Antioxidant and Anti-inflammatory Investigations
The benzofuran nucleus is a common feature in many natural and synthetic compounds that exhibit significant antioxidant and anti-inflammatory properties. nih.gov These activities are attributed to the ability of the benzofuran ring system to scavenge free radicals and modulate inflammatory signaling pathways.
Radical Scavenging Assays and Cellular Protection
Benzofuran derivatives have demonstrated notable efficacy in various radical scavenging assays. nih.gov The antioxidant activity is often associated with the presence of hydroxyl groups on the benzofuran ring, which can donate a hydrogen atom to neutralize free radicals, thereby terminating the radical chain reactions that lead to oxidative stress. nih.gov
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a commonly used method to evaluate the antioxidant potential of chemical compounds. mdpi.commdpi.com In this assay, the ability of a compound to donate a hydrogen atom to the stable DPPH radical is measured by the decrease in absorbance of the DPPH solution. While specific data for 3-(3-Methoxyphenyl)-1-benzofuran-5-ol is not available, the general class of benzofuranols has shown promising results in such assays. researchgate.net
The protective effect of benzofuran derivatives against oxidative damage at the cellular level is a key area of investigation. By mitigating the damaging effects of reactive oxygen species (ROS), these compounds can help protect cells from lipid peroxidation, protein damage, and DNA mutations, which are implicated in a variety of chronic diseases.
Modulation of Inflammatory Pathways
Chronic inflammation is a contributing factor to numerous diseases. Benzofuran derivatives have been shown to exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. mdpi.com One of the primary mechanisms is the inhibition of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. mdpi.com
These pathways regulate the expression of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), as well as enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). By inhibiting the activation of NF-κB and MAPK, benzofuran derivatives can downregulate the production of these inflammatory mediators, thereby reducing the inflammatory response. nih.gov
Research in Neurodegenerative Disorders
The neuroprotective potential of benzofuran derivatives has garnered significant interest in the context of neurodegenerative diseases such as Alzheimer's disease. frontiersin.org The multifactorial nature of these disorders, which often involves oxidative stress, neuroinflammation, and protein aggregation, makes the multi-target capabilities of benzofurans particularly appealing. nih.gov
A study focusing on a closely related compound, 2-((5-methoxy-3-(4-methoxyphenyl)benzofuran-6-yl)oxy)acetic acid (YB-9), has provided compelling evidence for the therapeutic potential of this class of molecules in Alzheimer's disease. nih.gov In a transgenic mouse model of Alzheimer's, oral administration of YB-9 led to a reduction in both amyloid-β (Aβ) oligomers and plaques in the hippocampus. nih.gov
The disaggregation of these toxic protein aggregates is a primary therapeutic strategy for Alzheimer's disease. The reduction in Aβ burden was associated with decreased astrogliosis and a rescue of synaptic dysfunction in the treated mice. nih.gov These findings suggest that benzofuran derivatives can effectively target the pathological hallmarks of Alzheimer's disease and may offer a promising avenue for the development of new treatments. The ability of these compounds to cross the blood-brain barrier is a critical factor in their potential as central nervous system drugs.
| Compound Name | Chemical Structure (if available) | Biological Activity Investigated | Key Findings |
| This compound | Not Available | General biological activities of benzofurans | The core structure is part of a class of compounds with known antiviral, antioxidant, anti-inflammatory, and neuroprotective potential. |
| BZF-5OH | Not Available | Antiviral (Anti-HCoV-229E) | Effectively inhibits the replication of Human Coronavirus 229E. nih.gov |
| 2-((5-methoxy-3-(4-methoxyphenyl)benzofuran-6-yl)oxy)acetic acid (YB-9) | Not Available | Neuroprotective (Anti-Alzheimer's) | Disaggregated Aβ plaques and oligomers, reduced astrogliosis, and rescued synaptic dysfunction in a mouse model of Alzheimer's disease. nih.gov |
| General Benzofuran Derivatives | Not Available | Antioxidant, Anti-inflammatory | Exhibit radical scavenging properties and can modulate inflammatory pathways such as NF-κB and MAPK. nih.govmdpi.com |
Interaction with Amyloid-Beta, Tau, and Alpha-Synuclein Aggregation
There is no specific information available in the reviewed literature detailing the direct interaction of this compound with the aggregation of Amyloid-Beta, Tau, or Alpha-Synuclein proteins. While studies on other benzofuran derivatives have shown activity in modulating Amyloid-Beta aggregation, these findings are not specific to this compound. nih.govresearchgate.net
Preclinical Assessment as Imaging Probes
No preclinical studies assessing the potential of this compound as an imaging probe were identified in the current literature search.
Potential Neuroprotective Mechanisms
Specific neuroprotective mechanisms for this compound have not been detailed in the available research. General neuroprotective properties have been attributed to the benzofuran class of compounds, but these are not directly linked to the specified molecule.
Structure Activity Relationship Sar Studies and Lead Optimization
Influence of Substituent Nature and Position on Benzofuran (B130515) Scaffold Activity
Earlier SAR studies on benzofuran derivatives identified that substitutions at the C-2 position, such as ester or heterocyclic rings, were crucial for cytotoxic activity. nih.gov Similarly, the introduction of substituents like hydroxyl groups, halogens, or amino groups at the C-5 position is closely related to the antibacterial activity of the benzofuran core. nih.gov
Halogenation of the benzofuran ring has been a common strategy to enhance biological activity. The addition of bromine, chlorine, or fluorine atoms has consistently led to a significant increase in anticancer activities. nih.gov This is often attributed to the ability of halogens to form "halogen bonds," which are attractive interactions that can improve binding affinity with biological targets. nih.gov For example, compounds featuring two bromo substituents, one on the C-5 position of the benzofuran ring and another on the C-4 position of an attached phenyl ring, exhibited excellent antibacterial activity against several tested strains. researchgate.net The position of the halogen is a critical factor; for instance, a bromine atom at the 3-position of the benzofuran ring conferred remarkable cytotoxic activity against leukemia cells (K562 and HL60). nih.gov
Beyond halogens, other groups also play a significant role. A hydroxyl group at the C-4 position of the benzofuran scaffold resulted in excellent antibacterial activity against S. aureus and MRSA, with MIC80 values of 0.39 μg/mL and 0.78 μg/mL, respectively. researchgate.net Furthermore, the presence of a CONH (carboxamide) group has been shown to be necessary for anticancer activity in certain derivatives. nih.gov
| Compound/Derivative | Scaffold Position | Substituent | Biological Activity | Finding |
| Halogenated Derivatives | Multiple | -Br, -Cl, -F | Anticancer | Consistently increased activity. nih.gov |
| Compound with Br at C-3 | C-3 | -Br | Cytotoxic (Leukemia) | Remarkable activity against K562 and HL60 cells. nih.gov |
| Derivative 14 | C-4 | -OH | Antibacterial | Excellent activity against S. aureus and MRSA (MIC80 0.39-0.78 μg/mL). researchgate.net |
| Carboxamide Analogs | Multiple | -CONH | Anticancer | Presence of the group was found to be necessary for activity. nih.gov |
| Bromo-substituted analog | C-5 (Benzofuran) & C-4 (Phenyl) | -Br | Antibacterial | Excellent activity against multiple bacterial strains. researchgate.net |
Role of the Methoxyphenyl Moiety and Other Aromatic Substitutions
The nature and substitution pattern of the aromatic ring attached to the benzofuran core, such as the 3-methoxyphenyl (B12655295) group in the title compound, are crucial for activity. The methoxy (B1213986) group is an electron-donating substituent that can influence the electronic distribution of the entire molecule, affecting its interaction with target proteins. nih.gov
In studies of 2-aroylbenzofuran derivatives as human monoamine oxidase B (hMAO-B) inhibitors, the substitution pattern on the aroyl moiety was critical. Molecular modelling suggested that these groups interact with specific residues within the enzyme's active site. nih.gov Similarly, in a series of functionalized pyrazole (B372694) scaffolds, a 4-methoxyphenyl (B3050149) group was a key component of the synthesized compounds which showed promising antimicrobial and antioxidant activities. scienceopen.com
| Compound Series | Aromatic Moiety | Key Finding |
| 2-Aroylbenzofurans | Substituted Aroyl group | Potent and selective hMAO-B inhibition, with substitutions influencing enzyme active site interactions. nih.gov |
| Pyrazole Scaffolds | 4-Methoxyphenyl | Moiety was part of derivatives showing good antimicrobial and antioxidant activity. scienceopen.com |
| Aromatase Inhibitors | Methoxy-substituted Benzofuran | A methoxy group on the benzofuran ring formed hydrogen bonds with Ser 478 in the enzyme active site. nih.gov |
| 2-(2-Methoxyphenyl)-1-benzofuran | 2-Methoxyphenyl | The methoxy group influences the dihedral angle (16.67°) between the two ring systems, defining the molecular conformation. researchgate.netnih.gov |
Importance of Hydroxyl Groups and their Positions
The presence and location of hydroxyl (-OH) groups are frequently cited as critical factors for the biological activity of benzofuran derivatives. nih.gov Phenolic hydroxyl groups can act as hydrogen bond donors, forming favorable interactions with biological targets and contributing significantly to binding affinity. nih.govnih.gov
In the context of anticancer activity, the phenolic hydroxyl group on the benzofuran scaffold has been described as crucial for modulating the compound's properties. nih.gov The addition of a phenol (B47542) group to certain benzofuran structures increased the number of binding interactions, resulting in improved anticancer effects. nih.gov For instance, a hydroxyl group at the C-7 position can add to a pharmacophore's interactions, enhancing antimitotic activity. nih.gov Analysis of 3-arylbenzofuranones revealed that the hydroxyl group can also contribute significantly to antioxidant activity. nih.gov
The position of the hydroxyl group is paramount. As mentioned, a C-4 hydroxyl group conferred excellent antibacterial activity in one series of compounds. researchgate.net In another study focused on designing aromatase inhibitors, the introduction of a hydroxyl group on the benzofuran ring led to the formation of a hydrogen bond with the amino acid residue Ser 478 in the enzyme's active site. nih.gov Similarly, a hydroxyl group on a different part of the hybrid molecule (a quinazolinone ring) formed a hydrogen bond with Met 374. When two hydroxyl groups were present, both interactions were observed, highlighting the additive potential of these groups in anchoring a ligand within a binding pocket. nih.gov
| Compound Series / Derivative | Hydroxyl Group Position | Effect on Activity | Mechanism/Reason |
| Various Anticancer Benzofurans | Phenolic -OH on scaffold | Crucial for modulating activity | Acts as a hydrogen bond donor, increasing binding interactions. nih.gov |
| Antimitotic Agent | C-7 | Enhanced activity | Adds to pharmacophore's interactions. nih.gov |
| Antibacterial Derivative | C-4 | Excellent activity | Specific interaction enhancing antibacterial effect. researchgate.net |
| Aromatase Inhibitor Design | On Benzofuran Ring | Stronger binding | Formation of a hydrogen bond with Ser 478 in the active site. nih.gov |
| 3-Arylbenzofuranones | On Aryl Ring | Good antioxidant activity | Contributes to radical scavenging capacity. nih.gov |
Conformational Analysis and its Impact on Biological Recognition
The three-dimensional shape of a molecule is fundamental to its ability to bind to a specific biological target. For 3-arylbenzofuran derivatives, the relative orientation of the benzofuran core and the phenyl ring is a key conformational feature. This orientation is often described by the dihedral angle between the two ring systems.
Crystallographic studies of 2-(2-methoxyphenyl)-1-benzofuran determined this dihedral angle to be 16.67°, indicating a relatively planar, but not perfectly flat, conformation. researchgate.netnih.gov The benzofuran unit itself is essentially planar. nih.gov This defined geometry is critical for fitting into the binding pocket of a target protein. Molecular docking and 3D-Quantitative Structure-Activity Relationship (3D-QSAR) studies are powerful tools used to explore these conformational aspects. nih.govnih.gov
3D-QSAR analyses on various benzofuran series have revealed the importance of specific spatial features for biological activity. These models can identify regions where bulky groups are favored or disfavored and highlight the optimal arrangement of hydrophobic and hydrogen-bonding features. nih.govnih.gov For instance, a 3D-QSAR study on acetylcholinesterase inhibitors revealed the importance of the alkyl group at specific positions on the phenyl moiety for activity. nih.gov In another study, a pharmacophore model generated for PTP-MEG2 inhibitors identified that one aromatic ring, three hydrophobic features, and two hydrogen bond acceptors were crucial for binding. nih.gov
Molecular docking simulations provide further insight, showing how a molecule like a 3-arylbenzofuran derivative fits within an enzyme's active site. These studies can predict specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For example, docking studies of potent benzofuran-based VEGFR-2 inhibitors have elucidated their binding mode within the kinase domain. researchgate.net In some cases, a specific conformation is required for activity; for example, a substituent at the C-2 position was found to maintain a crucial cis-conformation for antimitotic activity. nih.gov
Origin and Isolation of Benzofuran Derivatives Where Applicable to Research
Natural Product Derivation and Isolation Methodologies
The isolation of benzofuran (B130515) derivatives from natural sources is a meticulous process involving extraction, fractionation, and chromatography. Research on plants like Morus mesozygia and Broussonetia papyrifera has yielded a variety of arylbenzofurans and other phenolic compounds, offering insights into the types of structures that can be obtained.
Morus mesozygia
Studies on the root bark and twigs of Morus mesozygia have led to the isolation of several prenylated 2-arylbenzofurans. researchgate.netnih.govnih.gov For instance, chemical investigation of the twigs resulted in the isolation of three new prenylated 2-arylbenzofurans—moracin KM, LM, and SC—along with nine other known 2-arylbenzofurans. nih.gov The general methodology for isolating these compounds involves:
Extraction: The plant material (e.g., dried and powdered root bark or twigs) is typically extracted with a solvent such as methanol.
Fractionation: The crude extract is then partitioned with solvents of varying polarity, such as n-hexane, chloroform (B151607), ethyl acetate (B1210297), and n-butanol, to separate compounds based on their solubility.
Chromatography: The resulting fractions are subjected to various chromatographic techniques, including column chromatography on silica (B1680970) gel and Sephadex LH-20, to isolate the individual compounds. nih.govnih.gov
The structures of these isolated arylbenzofurans are elucidated using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). nih.govnih.gov
Broussonetia papyrifera
Broussonetia papyrifera, commonly known as paper mulberry, is another member of the Moraceae family rich in phenolic compounds. u-szeged.hu Chromatographic separation of the chloroform fraction of an ethanolic extract of B. papyrifera wood has led to the isolation of flavonoids, coumarins, lignans, and stilbenoids. u-szeged.hu While specific 3-arylbenzofurans are not explicitly mentioned in this context, the presence of a wide array of phenolic precursors suggests the potential for their existence or the possibility of using these precursors for semi-synthetic approaches.
The isolation process from B. papyrifera follows a similar path of solvent extraction, partitioning, and chromatographic separation to yield pure phenolic compounds. u-szeged.huresearchgate.net
Table 1: Examples of Arylbenzofurans Isolated from Morus mesozygia
| Compound Name | Plant Part | Reference |
| Moracin Q-U (prenylated arylbenzofurans) | Not specified | nih.gov |
| Moracin KM, LM, SC (prenylated 2-arylbenzofurans) | Twigs | nih.gov |
| 7-(3-hydroxy-3-methylbutyl)moracin M | Root bark | researchgate.net |
Semi-Synthetic Approaches from Natural Precursors
Given the absence of "3-(3-Methoxyphenyl)-1-benzofuran-5-ol" as a directly isolated natural product in the reviewed literature, semi-synthetic methods starting from abundant natural precursors are a viable pathway to obtain this compound. Natural phenols, which are readily available from plants like those in the Moraceae family, can serve as ideal starting materials.
A plausible semi-synthetic route could involve the use of a simple and common natural phenol (B47542), such as resorcinol (B1680541) (1,3-dihydroxybenzene), which possesses the required 1,3-dioxygenated pattern analogous to the 5-hydroxy substitution on the benzofuran ring. The synthesis could proceed through a multi-step process involving the formation of a chalcone (B49325) intermediate.
Proposed Semi-Synthetic Route:
Acylation of Resorcinol: The synthesis could commence with the Friedel-Crafts acylation of resorcinol to introduce a keto group, forming a dihydroxyacetophenone.
Formation of a Chalcone: The resulting acetophenone (B1666503) derivative can then undergo a Claisen-Schmidt condensation with 3-methoxybenzaldehyde. This reaction would form a chalcone, which is a key precursor for the synthesis of many flavonoids and related heterocyclic compounds.
Oxidative Cyclization: The chalcone can then be subjected to an oxidative cyclization reaction to form the benzofuran ring. Various reagents and conditions can be employed for this step to achieve the desired 3-arylbenzofuran structure.
This approach leverages a common natural product building block and employs well-established chemical transformations in heterocyclic synthesis to arrive at the target molecule, this compound.
Emerging Areas and Future Perspectives in Benzofuran Research
Development of Novel Synthetic Methodologies for Complex Benzofuran (B130515) Structures
The synthesis of complex benzofuran derivatives like 3-(3-Methoxyphenyl)-1-benzofuran-5-ol is a dynamic area of chemical research. Traditional methods are continually being supplemented and replaced by more efficient and versatile synthetic strategies. These novel methodologies often provide higher yields, greater functional group tolerance, and improved stereoselectivity. numberanalytics.com
One of the most significant advancements in benzofuran synthesis is the use of transition metal-catalyzed reactions . numberanalytics.com Palladium- and copper-based catalysts are widely employed in cross-coupling reactions, such as the Sonogashira coupling of o-iodophenols with terminal alkynes, followed by intramolecular cyclization to form the benzofuran ring. nih.gov Ruthenium catalysts have also been utilized for the dehydrative C-H alkylation and annulation of phenols with diols to yield benzofuran derivatives. organic-chemistry.org
Cyclization reactions remain a fundamental approach to constructing the benzofuran core. numberanalytics.com A common strategy involves the cyclization of appropriately substituted precursors, such as o-alkynylphenols. numberanalytics.com More recent innovations include oxidative cyclization of o-alkenylphenols and iodine(III)-catalyzed oxidative cyclization of 2-hydroxystilbenes. mdpi.com
Multicomponent reactions (MCRs) are gaining traction as they offer an efficient way to synthesize complex benzofurans in a single step. numberanalytics.com These reactions combine three or more starting materials in a one-pot synthesis, leading to a rapid increase in molecular complexity and diversity.
Finally, photochemical reactions and C-H activation reactions are emerging as powerful tools for the direct functionalization of the benzofuran ring, allowing for the introduction of various substituents with high precision. numberanalytics.com
| Synthetic Strategy | Catalyst/Reagent Example | Key Features |
| Transition Metal-Catalyzed Reactions | Palladium, Copper, Ruthenium | High efficiency, broad substrate scope. nih.govorganic-chemistry.org |
| Cyclization Reactions | Iodine(III) | Formation of the benzofuran core from linear precursors. numberanalytics.commdpi.com |
| Multicomponent Reactions | N/A | One-pot synthesis, high atom economy. numberanalytics.com |
| C-H Activation/Photochemical Reactions | N/A | Direct functionalization of the benzofuran ring. numberanalytics.com |
Deeper Mechanistic Characterization of Biological Activities
Benzofuran derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antifungal, antioxidant, and anti-inflammatory properties. nih.govmdpi.com Future research is focused on elucidating the precise molecular mechanisms underlying these activities to facilitate the development of more potent and selective drugs.
In the context of anticancer activity , many benzofuran compounds have been shown to induce apoptosis (programmed cell death) in cancer cells. nih.govresearchgate.net Mechanistic studies have revealed that some derivatives can inhibit tubulin polymerization, a critical process for cell division, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.gov Other benzofuran hybrids have been designed as dual inhibitors of key signaling proteins like phosphoinositide 3-kinase (PI3K) and vascular endothelial growth factor receptor 2 (VEGFR-2), which are crucial for cancer cell survival and angiogenesis. nih.govnih.gov
The antioxidant properties of benzofuran-5-ols are of particular interest. The hydroxyl group at the 5-position can act as a hydrogen donor to neutralize free radicals, thus protecting cells from oxidative damage. The structure-activity relationship of these compounds is an active area of investigation to optimize their antioxidant potential. researchgate.net
A deeper understanding of how compounds like this compound interact with their biological targets at a molecular level is crucial. Techniques such as X-ray crystallography of protein-ligand complexes and advanced spectroscopic methods will be instrumental in this endeavor.
Application of Advanced Computational Techniques for Drug Design and Discovery
Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design of new drug candidates and the prediction of their biological activities. tandfonline.com For benzofuran research, these techniques are being applied to accelerate the identification and optimization of lead compounds.
Molecular docking is a widely used computational method to predict the binding orientation and affinity of a ligand to its target protein. researchgate.netresearchgate.net For instance, molecular docking studies have been used to investigate the binding of benzofuran derivatives to the active sites of enzymes like PI3K and VEGFR-2, providing insights into the structural basis of their inhibitory activity. nih.govnih.gov This information can then be used to design new derivatives with improved binding and potency.
Quantitative Structure-Activity Relationship (QSAR) studies are employed to correlate the chemical structure of a series of compounds with their biological activity. By identifying the key structural features that contribute to the desired activity, QSAR models can guide the synthesis of more potent analogues.
De novo drug design is a more advanced technique that uses computational algorithms to design novel molecules from scratch based on the structure of the biological target. tandfonline.com This approach holds significant promise for the discovery of entirely new classes of benzofuran-based drugs.
| Computational Technique | Application in Benzofuran Research |
| Molecular Docking | Predicting binding modes and affinities to biological targets. researchgate.netresearchgate.net |
| QSAR | Identifying structure-activity relationships to guide lead optimization. |
| De Novo Drug Design | Designing novel benzofuran-based compounds with desired properties. tandfonline.com |
Exploration of New Therapeutic Avenues for Benzofuran-Based Compounds
While much of the research on benzofuran derivatives has focused on their potential as anticancer agents, there is a growing interest in exploring their therapeutic applications in other disease areas. nih.govresearchgate.net The versatile biological activities of the benzofuran scaffold suggest that it could be a valuable starting point for the development of drugs for a wide range of conditions.
The neuroprotective properties of some benzofuran derivatives make them interesting candidates for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Their antioxidant and anti-inflammatory activities may help to mitigate the neuronal damage associated with these conditions.
The antimicrobial and antiviral activities of certain benzofurans are also being investigated. mdpi.com With the rise of antibiotic resistance, there is an urgent need for new antimicrobial agents, and the benzofuran scaffold could provide a basis for the development of such drugs. Similarly, some benzofuran derivatives have shown promising activity against viruses like HIV. researchgate.net
Furthermore, the ability of some benzofurans to modulate the activity of various enzymes and receptors opens up the possibility of their use in a variety of other therapeutic areas, including cardiovascular diseases and metabolic disorders. mdpi.com The continued exploration of the biological properties of diverse benzofuran libraries will undoubtedly lead to the discovery of new and unexpected therapeutic applications.
Q & A
Basic Questions
Q. What are the recommended synthetic routes for 3-(3-Methoxyphenyl)-1-benzofuran-5-ol, and how do reaction conditions influence yield?
- Methodology :
- Alkylation : React 3-hydroxy-5-nitrobenzofuran derivatives with alkyl bromides in the presence of K₂CO₃ in DMF at room temperature .
- Oxidative Coupling : Use 4-methoxyphenol and styrene with 1,1,1,3,3,3-hexafluoropropan-2-ol as a solvent and 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) as an oxidant for dihydrobenzofuran intermediates .
- Key Variables : Solvent polarity, temperature, and catalyst choice significantly impact regioselectivity and yield. For example, DDQ promotes aromatization, while NaH/THF facilitates benzyloxy group introduction .
Q. How can NMR spectroscopy confirm the structure and purity of this compound?
- Methodology :
- ¹H NMR : Identify the methoxy group (δ ~3.8 ppm, singlet) and hydroxyl proton (δ ~5.5 ppm, broad). Aromatic protons in the benzofuran and methoxyphenyl moieties appear between δ 6.5–7.5 ppm .
- ¹³C NMR : Confirm carbonyl or ester groups (if present) and methoxy carbons (δ ~55 ppm).
- Purity : Integration ratios and absence of extraneous peaks indicate purity. Use deuterated DMSO to stabilize the hydroxyl proton .
Advanced Research Questions
Q. How do substituents on the benzofuran core influence biological activity, and how can contradictory data across studies be resolved?
- Methodology :
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., nitro, bromo, or trifluoromethyl groups) and assess antimicrobial/anticancer activity. For example, electron-withdrawing groups enhance reactivity with biological targets .
- Data Contradictions : Compare assay conditions (e.g., bacterial strains, cell lines, or concentrations). For instance, discrepancies in MIC values may arise from variations in bacterial membrane permeability .
Q. What experimental strategies are used to study the interaction of this compound with biological targets?
- Methodology :
- Molecular Docking : Perform in silico simulations to predict binding affinities with enzymes (e.g., cytochrome P450) or receptors .
- In Vitro Assays : Use fluorescence quenching or surface plasmon resonance (SPR) to quantify binding constants. For example, monitor fluorescence changes upon interaction with DNA gyrase .
- Metabolic Studies : Track metabolite formation via LC-MS to identify hydroxylation or demethylation pathways .
Q. How can regioselective functionalization of the benzofuran scaffold be achieved for targeted modifications?
- Methodology :
- Protecting Groups : Temporarily block the hydroxyl group using TBSCl (tert-butyldimethylsilyl chloride) to direct electrophilic substitution to the 2- or 5-position .
- Catalytic Systems : Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl groups at specific positions .
Data Analysis and Optimization
Q. What statistical approaches are recommended for optimizing reaction conditions in benzofuran synthesis?
- Methodology :
- Design of Experiments (DoE) : Use factorial design to evaluate interactions between variables (e.g., solvent, temperature, catalyst loading). Central composite design (CCD) can identify optimal conditions for yield and purity .
- Response Surface Methodology (RSM) : Model nonlinear relationships between variables and output (e.g., reaction time vs. enantiomeric excess) .
Q. How should researchers address low reproducibility in biological assays involving benzofuran derivatives?
- Methodology :
- Standardization : Use identical cell lines, culture media, and assay protocols across labs.
- Positive Controls : Include reference compounds (e.g., ciprofloxacin for antimicrobial assays) to validate assay sensitivity .
- Batch Analysis : Ensure compound purity (>95% by HPLC) and stability (e.g., avoid photodegradation by storing in amber vials) .
Mechanistic Studies
Q. What techniques elucidate the mechanism of action of this compound in cancer cells?
- Methodology :
- Apoptosis Assays : Measure caspase-3/7 activation via fluorogenic substrates (e.g., Ac-DEVD-AMC).
- ROS Detection : Use DCFH-DA fluorescence to quantify reactive oxygen species (ROS) generation .
- Western Blotting : Analyze protein expression (e.g., Bcl-2, Bax) to confirm pro-apoptotic pathways .
Q. How can solvent polarity effects on the photophysical properties of benzofuran derivatives be investigated?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
